molecular formula C29H25NO2S B2958831 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde CAS No. 477887-78-8

1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B2958831
CAS No.: 477887-78-8
M. Wt: 451.58
InChI Key: ZPEGRZOMFNIGAF-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is a synthetic organic compound that attracts significant attention due to its complex structure and multifaceted applications. This compound is of particular interest in medicinal chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde involves a multi-step synthetic pathway. The starting materials are typically 4-methoxybenzaldehyde, 3-methylbenzenethiol, and indole derivatives, which undergo a series of reactions including:

  • Condensation Reactions: : Formation of intermediates through nucleophilic attack.

  • Cyclization Reactions: : Formation of the indole ring.

  • Aldehyde Functionalization: : Incorporation of the aldehyde group in the final product.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and catalytic processes are often employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction of the aldehyde group to a primary alcohol is a common transformation.

  • Substitution: : Electrophilic aromatic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Bromine, chlorine for halogenation.

Major Products Formed

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is utilized in numerous scientific research areas:

  • Medicinal Chemistry: : As a lead compound for developing new pharmaceuticals.

  • Biology: : In studies of cellular processes and enzyme interactions.

  • Industry: : In the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its mechanism of action involves:

  • Molecular Targets: : Binding to specific enzymes or receptors in biological systems.

  • Pathways: : Modulating biochemical pathways, affecting cellular functions.

Comparison with Similar Compounds

This compound is unique due to its specific substitution pattern and functional groups. Similar compounds include:

  • 1-(4-methoxyphenyl)-2-phenylindole derivatives

  • Phenylindole aldehydes with different aryl or alkyl substituents

  • Thiophenyl-substituted indoles

Each of these compounds exhibits distinct properties and reactivity, making 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde a valuable molecule for various applications in science and industry.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2S/c1-20-7-6-10-25(17-20)33-29-22(19-31)11-16-27-26(29)18-28(21-8-4-3-5-9-21)30(27)23-12-14-24(32-2)15-13-23/h3-10,12-15,17-19H,11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEGRZOMFNIGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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